Cas no 851180-94-4 (O-(2,4-difluorophenyl)methylhydroxylamine)

O-(2,4-Difluorophenyl)methylhydroxylamine is a fluorinated hydroxylamine derivative with applications in organic synthesis and pharmaceutical research. Its key structural features include a difluorophenyl group, which enhances stability and influences electronic properties, and a hydroxylamine moiety, enabling its use as a versatile intermediate in the preparation of heterocycles, oximes, and other nitrogen-containing compounds. The presence of fluorine atoms improves lipophilicity and metabolic stability, making it valuable in medicinal chemistry for drug design. This compound is particularly useful in nucleophilic reactions and as a building block for bioactive molecules. High purity and consistent quality ensure reliable performance in synthetic applications.
O-(2,4-difluorophenyl)methylhydroxylamine structure
851180-94-4 structure
Product Name:O-(2,4-difluorophenyl)methylhydroxylamine
CAS No:851180-94-4
MF:C7H7F2NO
MW:159.133388757706
MDL:MFCD21920994
CID:3442378
PubChem ID:66761411
Update Time:2025-05-27

O-(2,4-difluorophenyl)methylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • HYDROXYLAMINE, O-[(2,4-DIFLUOROPHENYL)METHYL]-
    • O-[(2,4-difluorophenyl)methyl]hydroxylamine
    • O-(2,4-difluorophenyl)methylhydroxylamine
    • CHEMBL3765999
    • 851180-94-4
    • SCHEMBL14042388
    • MFCD21920994
    • SY281565
    • CS-0237523
    • O-(2,4-difluorobenzyl)hydroxylamine
    • EN300-1848318
    • Z1318533765
    • G74180
    • AKOS017981141
    • starbld0039271
    • O-((2,4-difluorophenyl)methyl)hydroxylamine
    • 828-207-9
    • MDL: MFCD21920994
    • Inchi: 1S/C7H7F2NO/c8-6-2-1-5(4-11-10)7(9)3-6/h1-3H,4,10H2
    • InChI Key: CPRQUDDWUCFBDJ-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1CON)F

Computed Properties

  • Exact Mass: 159.04957017g/mol
  • Monoisotopic Mass: 159.04957017g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 35.2Ų

O-(2,4-difluorophenyl)methylhydroxylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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